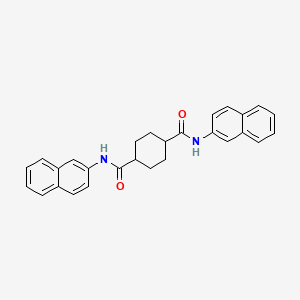

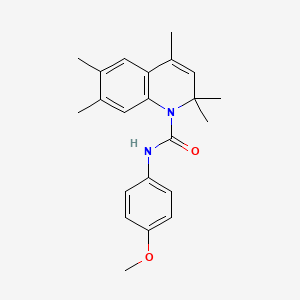

![molecular formula C26H24N2O3S B4629703 5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone typically involves the Knoevenagel condensation or Michael-type addition reactions. These methods are pivotal for constructing the imidazolidinone core, a common feature in various bioactive molecules. For instance, Shimizu et al. (2022) have demonstrated the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones through double Michael-type addition, showcasing an innovative approach for generating this class of compounds (Shimizu et al., 2022).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including those resembling our compound of interest, has been elucidated using various spectroscopic techniques. For example, crystal structure, Hirshfeld surface analysis, and computational studies have been employed to characterize similar molecules, providing insight into their geometric parameters, molecular interactions, and electronic properties. Khelloul et al. (2016) characterized a closely related thiazolidinone derivative, highlighting the non-planar structure and the intra- and intermolecular contacts that influence its molecular conformation (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone compounds, including our compound of interest, participate in a variety of chemical reactions that reflect their reactivity and potential for further functionalization. For instance, reactions involving nitrile oxides or thiols have been explored for synthesizing diverse thiazolidinone derivatives, which further illustrates the versatility of these compounds in organic synthesis. Kandeel and Youssef (2001) discussed reactions of aroylmethylene thiazolidines with nitrile oxides to produce different derivatives, underscoring the compound's reactivity and potential for generating structurally diverse molecules (Kandeel & Youssef, 2001).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Amar et al. (2016) discussed the synthesis of new 5-imino-4-thioxo-2-imidazolidinone derivatives, including compounds similar to the one , for their potential antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, highlighting their importance in the development of new antimicrobial agents (Ammar et al., 2016).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures to investigate their anti-inflammatory and analgesic activities. These compounds, including derivatives of thiazolidinones and pyrimidines, showed significant potential as COX inhibitors, offering a promising route for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antioxidant Properties

Üngören et al. (2015) synthesized 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, revealing that certain derivatives exhibit significant antioxidant properties. This indicates the potential of such compounds in the development of new antioxidants, which could have various applications in preventing oxidative stress-related diseases (Üngören et al., 2015).

Thromboxane Synthase Inhibition

Research by Manley et al. (1987) into analogues of similar compounds showed promising results as thromboxane synthase inhibitors. This suggests potential applications in the treatment of cardiovascular diseases by preventing thromboxane synthesis, which can lead to blood clot formation (Manley et al., 1987).

Dehydrogenation and Selectivity Studies

Pepino et al. (2012) studied the thermal dehydrogenation of 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one, closely related to the compound , under microwave and flash vacuum pyrolysis conditions. This research provides insight into the chemical behavior and stability of such compounds, which is crucial for their practical applications in medicinal chemistry and material science (Pepino et al., 2012).

properties

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-1-methyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S/c1-3-30-22-15-11-21(12-16-22)28-25(29)24(27(2)26(28)32)17-19-9-13-23(14-10-19)31-18-20-7-5-4-6-8-20/h4-17H,3,18H2,1-2H3/b24-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOKUSWPJGNAIR-ULJHMMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/N(C2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxoimidazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

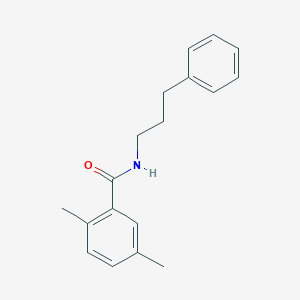

![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)

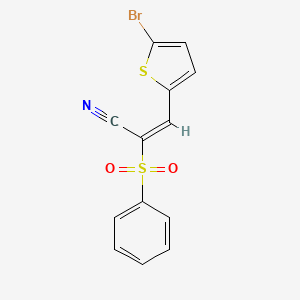

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)

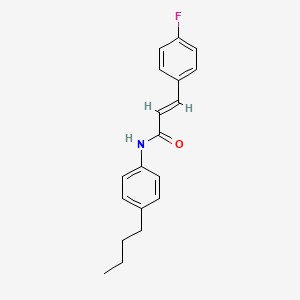

![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)